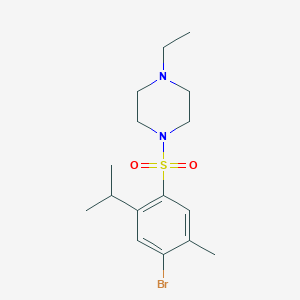
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound belongs to the class of sulfonamide-based compounds, which have been widely studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance in the body. This compound has also been shown to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH levels in the body. This compound has also been shown to inhibit the activity of cholinesterase, which can lead to an increase in the levels of acetylcholine in the body. These effects have potential implications for the treatment of various diseases, including Alzheimer's disease and cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine in lab experiments include its potential applications in medicinal chemistry and drug development. This compound has been extensively studied for its inhibitory activity against certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine. One potential direction is to further explore its potential applications in medicinal chemistry and drug development. This compound has shown promising results in inhibiting the activity of certain enzymes, which makes it a potential drug candidate for the treatment of various diseases. Another potential direction is to study its potential toxicity and safety profile, which is crucial for its development as a drug candidate. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.
Synthesis Methods
The synthesis of 1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine involves a multistep process that includes the reaction of 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonyl chloride with 4-ethylpiperazine in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(4-Bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in various physiological processes. This compound has also been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer.
properties
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-5-18-6-8-19(9-7-18)22(20,21)16-10-13(4)15(17)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGBQJCMCYMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)


![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)







